molecular formula C12H24N2O2 B2386347 tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate CAS No. 1236121-41-7

tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate

Numéro de catalogue B2386347
Numéro CAS: 1236121-41-7
Poids moléculaire: 228.336
Clé InChI: JXSABJPGAQYNHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate, also known as TAPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and has been studied for its potential therapeutic effects in various diseases.

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate is not fully understood. However, it is believed that tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate exerts its therapeutic effects through multiple pathways. In cancer research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In Alzheimer's disease research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to inhibit the formation of beta-amyloid plaques and reduce oxidative stress in the brain. In Parkinson's disease research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to have various biochemical and physiological effects in different disease models. In cancer research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. In Alzheimer's disease research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to improve cognitive function, reduce beta-amyloid plaques, and reduce oxidative stress in the brain. In Parkinson's disease research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to protect dopaminergic neurons from oxidative stress and inflammation, improve motor function, and reduce neuroinflammation.

Avantages Et Limitations Des Expériences En Laboratoire

Tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It has been extensively studied for its potential therapeutic effects in various diseases, making it a promising candidate for drug development. However, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its therapeutic effects may vary depending on the disease model and experimental conditions.

Orientations Futures

There are several future directions for tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate research. First, further studies are needed to elucidate the mechanism of action of tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate in different disease models. Second, more research is needed to optimize the synthesis method and improve the yield of tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate. Third, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate can be further studied for its potential therapeutic effects in other diseases such as diabetes and cardiovascular diseases. Fourth, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate can be used as a lead compound for drug development, and its derivatives can be synthesized and tested for their therapeutic potential.

Méthodes De Synthèse

Tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate can be synthesized through the reaction of tert-butyl 4-(chloromethyl)-3-methylpiperidine-1-carboxylate with ammonia. The reaction is carried out in the presence of a catalyst and an organic solvent. The yield of tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.

Applications De Recherche Scientifique

Tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been extensively studied for its potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been studied for its neuroprotective effects and ability to improve cognitive function. In Parkinson's disease research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

Propriétés

IUPAC Name

tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-8-14(6-5-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSABJPGAQYNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1236121-41-7
Record name tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.